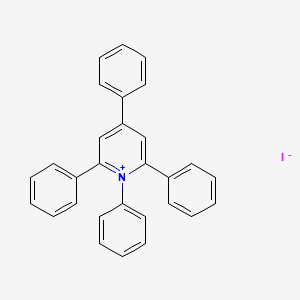
1,2,4,6-Tetraphenylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound that has been used in various scientific studies . It is often used in the formation of ion-association complexes .
Synthesis Analysis
The compound can be synthesized by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . This reaction results in the formation of the (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN compound .Molecular Structure Analysis
The structure of 1,2,4,6-Tetraphenylpyridinium iodide consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .Chemical Reactions Analysis
In one study, the compound was used in the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . The resulting compound crystallizes upon cooling of the solution at –15°C .Physical And Chemical Properties Analysis
The compound has been used in the development of ionic AIE-active molecules . These molecules could find wide application in sensing and optoelectronic areas .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
1,2,4,6-Tetraphenylpyridinium iodide has been used in various analytical chemistry applications. For instance, it has been evaluated for potentiometric precipitation titration of large inorganic anions such as perchlorate and perrhenate, showcasing its utility in the semimicro determination of these anions (Selig, 1978). Additionally, its perchlorate derivative, 1,2,4,6-tetraphenylpyridinium perchlorate, has been used in the spectrophotometric determination of metals like gallium, niobium, and thallium, forming complexes with these metals for effective detection (Ortuño, Sánchez-Pedreño, & Torrecillas, 1986), (Aznárez, Cipres, Marco, & Ferrer, 1985), (Ruiz, Sánchez-Pedreño, & Ortuño, 1982).
Quantum Chemical Studies
The compound has been the subject of quantum-chemical investigations, such as the study of the recyclization of 1,2,4,6-tetramethyl-3-nitropyridinium iodide, offering insights into the electronic structures of various molecular states in chemical reactions (Belik, Envaeva, & Sagitullin, 1985).
Aggregation-Induced Emission Characteristics
Research has also focused on the aggregation-induced emission (AIE) characteristics of 1,2,4,6-tetraphenylpyridinium-based luminogens. These studies have implications for sensing and optoelectronic areas, highlighting the compound's potential in the development of new AIE systems (Wang, Fang, Sun, Qin, & Tang, 2013).
Chemosensing and Environmental Applications
1,2,4,6-Tetraphenylpyridinium iodide and its derivatives have also been studied for their potential in chemosensing, particularly in the detection of iodide in environmental samples. This research is critical for environmental monitoring and potential clinical applications (Salomón-Flores, Hernández-Juárez, Bazany‐Rodríguez, Barroso-Flores, Martínez-Otero, López-Arteaga, Valdés-Martínez, & Dorazco‐González, 2019).
Supramolecular Chemistry
The compound has been involved in the study of supramolecular assemblies, such as the formation of a 4:1:4 supramolecular assembly with neutral TiiiiPO cavitands and tetrakis(N-methylpyridinium)porphyrin iodide. These studies contribute to the understanding of molecular interactions and complex formation in supramolecular chemistry (De Zorzi, Dubessy, Mulatier, Geremia, Randaccio, & Dutasta, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIDNPIAXJYPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetraphenylpyridinium iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)
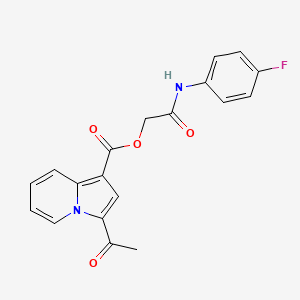
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)
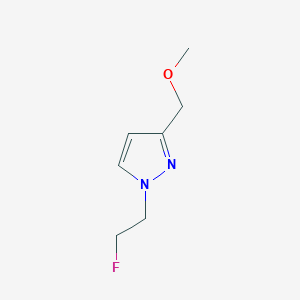
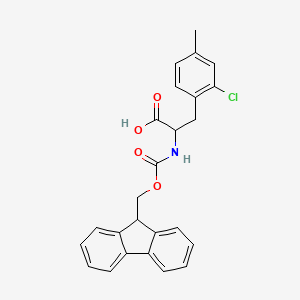
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)
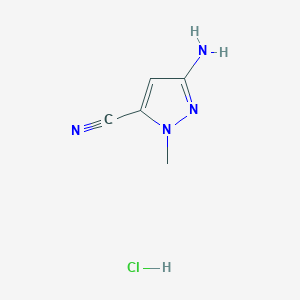
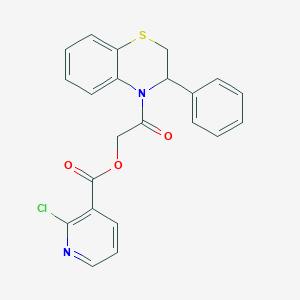
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)
![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)